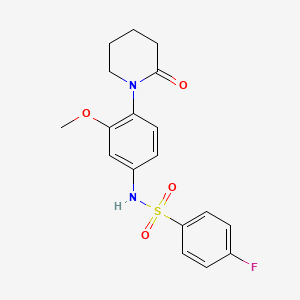

4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

説明

The compound 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (referred to as the target compound) is a sulfonamide derivative featuring a fluorinated benzene ring, a methoxy-substituted phenyl group, and a 2-oxopiperidin-1-yl moiety.

特性

IUPAC Name |

4-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-17-12-14(7-10-16(17)21-11-3-2-4-18(21)22)20-26(23,24)15-8-5-13(19)6-9-15/h5-10,12,20H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQFUZZHQBBGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving piperidine and an appropriate electrophile under controlled conditions.

Introduction of the Methoxy Group: The methoxy group is typically introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Fluorination: The fluorine atom is introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage through the reaction of the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

科学的研究の応用

4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and cancer.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

類似化合物との比較

4-Fluoro-N-{1-[2-(2,2-Dimethyl-2,3-Dihydrobenzofuran-7-yloxy)Ethyl]Piperidin-4-yl}Benzenesulfonamide (Compound 6)

- Structural Differences : Incorporates a dihydrobenzofuran-ether-piperidine chain instead of the methoxy-oxopiperidine-phenyl group in the target compound.

- Synthesis : High yield (89%) via sulfonylation of a primary amine with 4-fluorobenzenesulfonyl chloride .

- Bioactivity : Acts as a dual α2A/5-HT7 receptor antagonist, suggesting CNS applications. The dihydrobenzofuran moiety may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s oxopiperidine group .

4-Fluoro-N-(4-Methylphenyl)-N-[2-Oxo-2-(Piperidin-1-yl)Ethyl]Benzenesulfonamide

- Structural Differences : Contains a methylphenyl group and a 2-oxopiperidinyl-ethyl chain on the sulfonamide nitrogen, unlike the target compound’s direct phenyl substitution.

4-(2-Oxopyrrolidin-1-yl)-N-Phenylbenzenesulfonamide (Compound 19)

- Structural Differences : Replaces the 6-membered 2-oxopiperidine with a 5-membered 2-oxopyrrolidine.

- Physicochemical Properties: Higher melting point (184–186°C) due to stronger intermolecular interactions from the unsubstituted phenyl group.

4-Fluoro-N-{4-[(3-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Benzenesulfonamide

4-Fluoro-N-([3-(4-Methoxyphenyl)-5-Isoxazolyl]Methyl)Benzenesulfonamide

- Structural Differences : Substitutes the oxopiperidine with an isoxazole ring bearing a 4-methoxyphenyl group.

- Bioactivity : The isoxazole’s electron-rich nature could alter hydrogen-bonding interactions in target binding. Lower molecular weight (362.38 vs. ~412 for the target compound) may improve bioavailability .

Research Implications and Gaps

- Target Compound : Further studies are needed to elucidate its synthesis route, receptor targets, and pharmacokinetic profile.

- Structural Trends: Piperidinone vs. Pyrrolidinone: 6-membered rings (piperidinone) may offer better conformational flexibility for receptor binding than 5-membered analogs. Substituent Effects: Methoxy and oxopiperidine groups likely enhance solubility and hydrogen-bonding capacity, critical for drug-receptor interactions. Synthetic Accessibility: High-yield routes (e.g., 89% in ) suggest feasible scalability for analogs.

生物活性

The compound 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈FNO₃S. The compound features a fluorine atom, a methoxy group, and a piperidinyl moiety, contributing to its unique biological properties. The sulfonamide group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Structural Characteristics

| Component | Description |

|---|---|

| Fluorine Atom | Enhances binding affinity and selectivity |

| Methoxy Group | May influence lipophilicity and bioavailability |

| Piperidinyl Moiety | Contributes to overall stability |

| Sulfonamide Group | Increases solubility and bioactivity |

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In high-throughput screening assays, the compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.

Antimicrobial Activity Data

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Antibacterial | 12.5 µg/mL |

| Pseudomonas aeruginosa | Antibacterial | 15.0 µg/mL |

| Candida albicans | Antifungal | 20.0 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values comparable to standard chemotherapeutics.

Anticancer Activity Data

| Cell Line | IC₅₀ Value (µM) | Comparison Drug |

|---|---|---|

| MCF-7 | 24.74 | 5-Fluorouracil |

| HCT-116 | 22.50 | Doxorubicin |

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the fluorine atom enhances the binding affinity through hydrogen bonding and van der Waals interactions.

Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers screened a series of sulfonamide derivatives, including this compound, for antimicrobial activity. The results indicated that this compound exhibited superior antibacterial properties compared to other derivatives tested, highlighting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Potential

Another investigation focused on the anticancer efficacy of this compound against MCF-7 and HCT-116 cells. The findings revealed that it significantly inhibited cell proliferation through apoptosis induction, suggesting its potential role in cancer therapy .

Q & A

Q. What are the implications of fluorinated substituents on physicochemical properties and bioactivity?

- Methodological Answer : The 4-fluoro group enhances metabolic stability by resisting cytochrome P450 oxidation. It also increases lipophilicity (logP), improving membrane permeability. Comparative studies with non-fluorinated analogs show reduced IC₅₀ values in enzyme inhibition assays, highlighting fluorine’s role in optimizing pharmacodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。